3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one
Description
The compound 3-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carbonyl}-2H-chromen-2-one is a coumarin derivative featuring a piperazine-carboxyl moiety substituted with a pyrazole-ethyl group. Coumarins (2H-chromen-2-ones) are oxygen-containing heterocycles with diverse biological activities, including antimicrobial, antioxidant, and anticancer properties . The piperazine ring, a six-membered diamine heterocycle, enhances pharmacological profiles by modulating solubility, bioavailability, and target-binding interactions .
This compound’s synthesis likely involves coupling a coumarin-3-carboxylic acid derivative with a substituted piperazine precursor, followed by functionalization of the piperazine nitrogen with a pyrazole-ethyl group. Similar protocols are described for related coumarin-piperazine hybrids, such as sulphonylation or alkylation of the piperazine nitrogen .
Properties
IUPAC Name |
3-[4-(2-pyrazol-1-ylethyl)piperazine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c24-18(16-14-15-4-1-2-5-17(15)26-19(16)25)22-11-8-21(9-12-22)10-13-23-7-3-6-20-23/h1-7,14H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTOVCGWPNCPRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase involved in cell growth, differentiation, and survival. It plays a crucial role in the development of several types of cancer, including non-small cell lung cancer (NSCLC) and thyroid cancer.
Mode of Action
The compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein, inhibiting its activity and thereby disrupting the signaling pathways it controls. This inhibition is effective against both the wild-type RET protein and several common RET oncogenic mutations.
Biochemical Pathways
By inhibiting RET, the compound disrupts several key biochemical pathways involved in cell growth and survival. This includes pathways that control cell proliferation, differentiation, and apoptosis. The disruption of these pathways leads to a reduction in tumor growth and survival.
Pharmacokinetics
The compound has good solubility in DMSO, suggesting it may have good bioavailability. It is insoluble in water, which could limit its absorption and distribution. The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would need to be further studied to fully understand its potential as a therapeutic agent.
Result of Action
The compound’s inhibition of RET leads to a reduction in tumor growth and survival. In vitro studies have shown that it can effectively inhibit the growth of cancer cells driven by various RET mutations and fusions.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These could include the presence of other proteins or compounds that interact with RET, the pH and temperature of the environment, and the presence of metabolic enzymes that could metabolize the compound
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Coumarin-Piperazine Analogues
Key Observations
Substituent Effects on Bioactivity: Pyrazole-ethyl group (Target Compound): Pyrazole’s nitrogen-rich structure may enhance binding to metalloenzymes or kinases. Similar pyrazole-containing chromones exhibit antifungal and antioxidant activity . Sulfonyl groups (): Sulfonamides often improve metabolic stability and membrane permeability, making them common in drug design .
Synthetic Flexibility: Piperazine functionalization is versatile. Sulphonylation (e.g., ) and alkylation (e.g., Target Compound) are standard routes . Chromenone derivatives without piperazine (e.g., oxadiazole in ) show simpler synthesis but reduced structural complexity for target modulation .
Unmet Research Gaps: Limited biological data exist for the target compound. Its pyrazole-ethyl-piperazine motif warrants evaluation against kinases (e.g., cyclin-dependent kinases) or antimicrobial targets (e.g., bacterial efflux pumps) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
